molecular formula C21H24N2O5S2 B12037020 N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12037020
M. Wt: 448.6 g/mol
InChI Key: XIYKTBDAZOKWSU-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiophene core, a methoxybenzoyl group, and a dioxidotetrahydrothienyl moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and an appropriate electrophile.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzothiophene core using 3-methoxybenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Dioxidotetrahydrothienyl Moiety: The final step involves the coupling of the dioxidotetrahydrothienyl group to the benzothiophene core, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dioxidotetrahydrothienyl moiety.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfone or sulfoxide groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting bioactivity due to its structural similarity to certain natural products. It could be investigated for its potential as an enzyme inhibitor or a receptor ligand.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism by which N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The dioxidotetrahydrothienyl moiety could play a role in binding to the target, while the methoxybenzoyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dioxidotetrahydro-3-thienyl)alanine: Shares the dioxidotetrahydrothienyl moiety but differs in the rest of the structure.

    4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxamide: Contains the benzothiophene core but lacks the methoxybenzoyl and dioxidotetrahydrothienyl groups.

Uniqueness

N-(1,1-Dioxidotetrahydro-3-thienyl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O5S2

Molecular Weight

448.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H24N2O5S2/c1-28-15-6-4-5-13(11-15)19(24)23-21-18(16-7-2-3-8-17(16)29-21)20(25)22-14-9-10-30(26,27)12-14/h4-6,11,14H,2-3,7-10,12H2,1H3,(H,22,25)(H,23,24)

InChI Key

XIYKTBDAZOKWSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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